molecular formula C7H3KN2O6 B1144176 Potassium;3,5-dinitrobenzoate CAS No. 16345-42-9

Potassium;3,5-dinitrobenzoate

Cat. No.: B1144176
CAS No.: 16345-42-9
M. Wt: 250.21
InChI Key:
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Description

Potassium;3,5-dinitrobenzoate is a chemical compound derived from 3,5-dinitrobenzoic acid. This compound is known for its crystalline structure and is sparingly soluble in water . It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzoic acid can be synthesized by the nitration of benzoic acid in the presence of sulfuric acid and nitric acid . The reaction involves the introduction of nitro groups into the benzoic acid molecule, resulting in the formation of 3,5-dinitrobenzoic acid. This compound can then be converted into its potassium salt form by reacting it with potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of 3,5-dinitrobenzoic acid, potassium salt mixed involves similar nitration processes but on a larger scale. The use of inorganic nitrate salts such as potassium nitrate and polyphosphoric acid (PPA) mixture has been reported for the nitration of aromatic compounds . The resulting product is then purified and converted into its potassium salt form.

Chemical Reactions Analysis

Types of Reactions

Potassium;3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of 3,5-diaminobenzoic acid.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation: Products may include carboxylic acids and other oxidized derivatives.

    Reduction: Major products include 3,5-diaminobenzoic acid.

    Substitution: Products depend on the nucleophile used and can include a wide range of substituted benzoic acids.

Scientific Research Applications

Potassium;3,5-dinitrobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: The parent compound, which lacks the potassium salt component.

    3,5-Dinitrobenzamide: A derivative with an amide group instead of a carboxylic acid group.

    3,5-Dinitrosalicylic acid: A similar compound with an additional hydroxyl group.

Uniqueness

Potassium;3,5-dinitrobenzoate is unique due to its potassium salt form, which can enhance its solubility and biological activity compared to its parent compound . The presence of the potassium ion can also influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

potassium;3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYOHALYYGNOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3KN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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